molecular formula C5H12N2O2S B13169770 N-(2-Aminocyclopropyl)ethane-1-sulfonamide

N-(2-Aminocyclopropyl)ethane-1-sulfonamide

Cat. No.: B13169770
M. Wt: 164.23 g/mol
InChI Key: YLKFBXILNUIIRC-UHFFFAOYSA-N
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Description

N-(2-Aminocyclopropyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C₅H₁₂N₂O₂S and a molecular weight of 164.23 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to an ethane sulfonamide moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminocyclopropyl)ethane-1-sulfonamide typically involves the oxidative coupling of thiols and amines. One efficient method is the direct synthesis from thiols and amines using ammonium carbamate as the nitrogen source and methanol as the reaction medium . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs microwave irradiation for the direct synthesis from sulfonic acids or their sodium salts . This method is known for its high yield and functional group tolerance. Another common industrial method involves the use of hydrogen peroxide and thionyl chloride for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminocyclopropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfonyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Reaction with nucleophiles to form substituted sulfonamides.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfonyl chlorides.

    Reduction: Primary amines.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-(2-Aminocyclopropyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The specific mechanism of action for N-(2-Aminocyclopropyl)ethane-1-sulfonamide is not well-documented. like other sulfonamides, it is likely to interact with biological molecules through its sulfonamide group, potentially inhibiting enzymes or interfering with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminocyclopropyl)ethane-1-sulfonamide
  • N-(2-Aminocyclopropyl)ethane-1-sulfonyl chloride
  • N-(2-Aminocyclopropyl)ethane-1-sulfonyl fluoride

Uniqueness

This compound is unique due to its specific aminocyclopropyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-(2-aminocyclopropyl)ethanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-2-10(8,9)7-5-3-4(5)6/h4-5,7H,2-3,6H2,1H3

InChI Key

YLKFBXILNUIIRC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CC1N

Origin of Product

United States

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